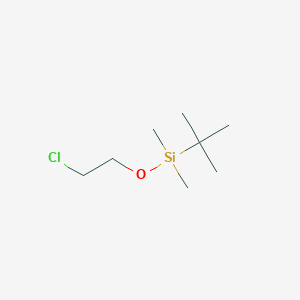

tert-Butyl(2-chloroethoxy)dimethylsilane

Description

tert-Butyl(2-chloroethoxy)dimethylsilane is an organosilicon compound with the formula C₉H₂₁ClO₂Si, characterized by a tert-butyldimethylsilyl (TBDMS) group linked to a 2-chloroethoxy substituent. This compound is primarily utilized in organic synthesis as a protecting group for alcohols or as a reactive intermediate in silylation reactions. The 2-chloroethoxy moiety enhances its leaving group capability, making it valuable in nucleophilic substitution or elimination reactions under controlled conditions . Its molecular weight is approximately 224.54 g/mol, and its structure balances steric protection from the tert-butyl group with the reactivity of the chloroethoxy chain.

Properties

IUPAC Name |

tert-butyl-(2-chloroethoxy)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19ClOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHWWVVZOODHQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00531980 | |

| Record name | tert-Butyl(2-chloroethoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89031-81-2 | |

| Record name | tert-Butyl(2-chloroethoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl(2-chloroethoxy)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl(2-chloroethoxy)dimethylsilane can be synthesized through the reaction of tert-butyldimethylsilyl chloride with 2-chloroethanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction is as follows:

tert-Butyldimethylsilyl chloride+2-chloroethanol→tert-Butyl(2-chloroethoxy)dimethylsilane+HCl

Industrial Production Methods: Industrial production of tert-Butyl(2-chloroethoxy)dimethylsilane involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl(2-chloroethoxy)dimethylsilane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: In the presence of water, tert-Butyl(2-chloroethoxy)dimethylsilane can hydrolyze to form tert-butyldimethylsilanol and 2-chloroethanol.

Oxidation: The compound can be oxidized to form silanols or siloxanes under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in anhydrous solvents.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, e.g., tert-Butyl(2-azidoethoxy)dimethylsilane.

Hydrolysis: tert-Butyldimethylsilanol and 2-chloroethanol.

Oxidation: tert-Butyldimethylsilanol or siloxanes.

Scientific Research Applications

Chemistry: tert-Butyl(2-chloroethoxy)dimethylsilane is used as a protecting group for alcohols and amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.

Biology and Medicine: The compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as an intermediate in the preparation of drugs and other biologically active compounds.

Industry: In the industrial sector, tert-Butyl(2-chloroethoxy)dimethylsilane is used in the production of specialty chemicals, coatings, and adhesives. It is also employed in the manufacture of silicone-based materials.

Mechanism of Action

The mechanism of action of tert-Butyl(2-chloroethoxy)dimethylsilane involves its ability to act as a protecting group for hydroxyl and amino groups. The tert-butyl and dimethylsilyl groups provide steric hindrance, preventing unwanted reactions at the protected site. The chloroethoxy group can be selectively removed under mild conditions, allowing for the deprotection of the functional group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The table below highlights key structural analogs of tert-Butyl(2-chloroethoxy)dimethylsilane, focusing on substituent variations and their implications:

Key Observations :

- Halogen Effects : Iodo analogs (e.g., 2-iodoethoxy) are more reactive due to iodine’s superior leaving group ability, whereas chloro derivatives offer a balance between stability and reactivity .

- Functional Groups: Ether-linked compounds (e.g., 2-ethoxyethoxy) lack halogen reactivity but demonstrate higher logP values, favoring non-polar environments .

Physicochemical Properties

- logP : tert-Butyl-(2-ethoxyethoxy)dimethylsilane has a logP of 3.045 , suggesting moderate hydrophobicity . The target compound’s chloroethoxy group likely reduces logP slightly due to the electronegative chlorine atom.

- Solubility : Analogous compounds (e.g., tert-Butyl 2-(2-chloroethoxy)acetate) dissolve in chlorinated solvents (e.g., chloroform) and DMSO, indicating compatibility with polar aprotic solvents .

- Thermal Stability : Silyl ethers with bulky groups (e.g., tert-butyldimethylsilyl) are generally stable up to 80°C, but the chloroethoxy group may introduce sensitivity to strong bases or nucleophiles .

Biological Activity

Tert-Butyl(2-chloroethoxy)dimethylsilane (TBCDMS) is a silane compound that has garnered attention in organic synthesis due to its utility as a protecting group for alcohols and amines. Its biological activity, while less documented than its chemical applications, offers insights into its potential roles in medicinal chemistry and biochemistry.

TBCDMS is synthesized through the reaction of tert-butyldimethylsilyl chloride with 2-chloroethanol in the presence of a base like triethylamine. This reaction typically occurs under anhydrous conditions to prevent hydrolysis, yielding TBCDMS along with hydrochloric acid as a byproduct. The general reaction can be summarized as follows:

The primary mechanism by which TBCDMS exerts its biological effects is through the formation of stable silyl ethers. The steric hindrance provided by the tert-butyl group protects hydroxyl groups from unwanted reactions, allowing for selective functionalization in multi-step synthetic pathways. The chloroethoxy moiety can be removed under mild conditions, enabling the regeneration of free alcohols or amines for further reactions.

Medicinal Chemistry

TBCDMS is primarily utilized in the synthesis of bioactive molecules and pharmaceuticals. Its role as a protecting group facilitates the development of complex organic compounds, which may include therapeutic agents. The ability to selectively protect and deprotect functional groups makes it valuable in multi-step synthesis processes common in drug development .

Comparison of Biological Activities of Silane Derivatives

| Compound | Antioxidant Activity | Antiproliferative Activity | Mechanism of Action |

|---|---|---|---|

| Tert-Butyl(2-chloroethoxy)dimethylsilane | Not directly studied | Not directly studied | Protects functional groups during synthesis |

| Tert-Butyldimethylsilyl chloride | Moderate | Moderate | Similar protective mechanisms |

| Trimethylsilyl chloride | Low | Low | Less steric hindrance |

Case Studies

- Synthesis of Bioactive Molecules : In a study focused on synthesizing multifunctional compounds, TBCDMS was utilized as a protecting group, allowing researchers to explore various biological targets effectively. The resulting compounds exhibited significant antioxidant activity, although TBCDMS itself was not directly tested for these properties .

- Pharmaceutical Development : TBCDMS has been employed in the synthesis of various pharmaceuticals where selective protection is crucial. Its unique balance of reactivity and stability allows for controlled reactions that are essential in drug formulation processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.